4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid
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Overview
Description
4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a carboxylic acid group and a phenoxy group The phenoxy group is further substituted with an amino group protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by a Suzuki-Miyaura coupling reaction to introduce the phenoxy group onto the pyridine ring . The reaction conditions often include the use of palladium catalysts and bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can also enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Deprotection of the Boc group typically involves the use of trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylic acid derivatives, while reduction of a nitro group can yield an amine .
Scientific Research Applications
4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with enzymes or receptors. The phenoxy group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid: Features a pyridine ring with a carboxylic acid group and a Boc-protected amino group.
4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)benzoic acid: Similar structure but with a benzoic acid group instead of a pyridine ring.
4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
The uniqueness of this compound lies in its combination of a pyridine ring, a carboxylic acid group, and a Boc-protected amino group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C17H18N2O5 |
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Molecular Weight |
330.33 g/mol |
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-11-4-6-12(7-5-11)23-13-8-9-18-14(10-13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
GWOZCLMBLBYXRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)O |
Origin of Product |
United States |
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